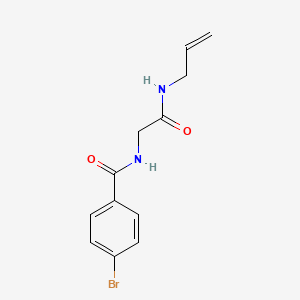
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide: is an organic compound that features a bromobenzamide moiety linked to an allylamino group through an oxoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide typically involves the following steps:
Formation of the Allylamino Intermediate: The allylamino group can be introduced by reacting allylamine with an appropriate precursor, such as an oxoethyl derivative.
Bromination: The bromobenzamide moiety is synthesized by brominating a suitable benzamide precursor.
Coupling Reaction: The final step involves coupling the allylamino intermediate with the bromobenzamide moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-(Amino)-2-oxoethyl)-4-bromobenzamide: Similar structure but lacks the allyl group.
n-(2-(Allylamino)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
n-(2-(Allylamino)-2-oxoethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide is unique due to the presence of both the allylamino group and the bromobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
4-bromo-N-[2-oxo-2-(prop-2-enylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-7-14-11(16)8-15-12(17)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Clave InChI |
YRJTXUSXMSKOLF-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)CNC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


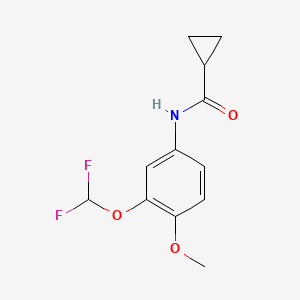
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)

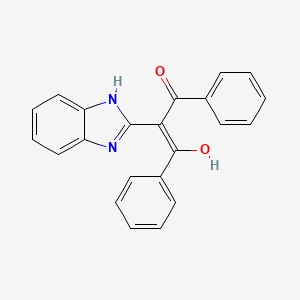
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

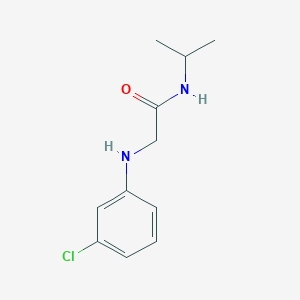
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
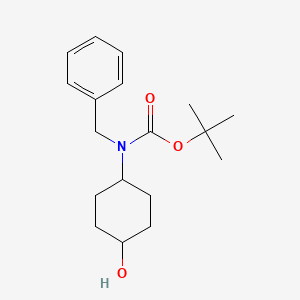

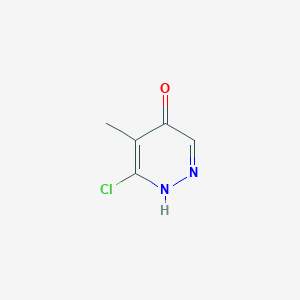
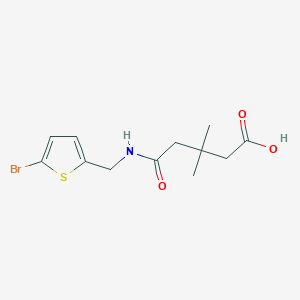
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

